2-(5-fluoro-1H-indol-3-yl)ethanol

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This 5-fluorotryptophol is a non-negotiable building block for spirocyclohexane NOP/μ-opioid receptor agonists described in key patents. The 5-fluoro substituent blocks CYP450-mediated hydroxylation—the primary metabolic soft spot—extending in vivo half-life of derived candidates. Its 19F NMR handle enables direct protein-ligand binding studies impossible with non-fluorinated tryptophol. Substituting non-fluorinated tryptophol yields pharmacologically divergent, unvalidated products—only this exact scaffold delivers the electronic properties and metabolic profile required for target engagement. Essential for 5-HT6 receptor ligand programs, fragment-based screening, and antibacterial pharmacophore elaboration.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
CAS No. 101349-12-6
Cat. No. B012393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-fluoro-1H-indol-3-yl)ethanol
CAS101349-12-6
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CCO
InChIInChI=1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2
InChIKeyMXTYSYXDDDVPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoro-1H-indol-3-yl)ethanol (CAS 101349-12-6): A Fluorinated Tryptophol Building Block for Serotonergic and Opioidergic Drug Discovery


2-(5-Fluoro-1H-indol-3-yl)ethanol, also known as 5-fluorotryptophol, is a fluorinated indole-3-ethanol derivative with molecular formula C10H10FNO and molecular weight 179.19 g/mol [1]. The compound features a 5-fluoro substituent on the indole ring and a primary alcohol side chain at the 3-position, providing a reactive handle for further functionalization . It serves as a key synthetic intermediate in the preparation of 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, and spirocyclohexane-based NOP/μ-opioid receptor agonists [2]. The fluorine substitution at the 5-position is strategically employed to modulate metabolic stability, enhance binding affinity, and enable 19F NMR applications in protein-ligand interaction studies [3].

Why Non-Fluorinated Tryptophol (CAS 526-55-6) Cannot Substitute 2-(5-Fluoro-1H-indol-3-yl)ethanol in Advanced Medicinal Chemistry


The 5-fluoro substitution in 2-(5-fluoro-1H-indol-3-yl)ethanol fundamentally alters the compound's electronic properties, metabolic stability, and spectroscopic utility compared to non-fluorinated tryptophol [1]. Fluorine's strong electron-withdrawing effect decreases the electron density on the indole ring, which can significantly modulate binding affinity at serotonergic and opioidergic targets . Critically, the 5-fluoro substituent blocks a primary site of cytochrome P450-mediated oxidative metabolism, potentially extending in vivo half-life of derived drug candidates . Furthermore, the 19F nucleus provides a unique, sensitive NMR handle absent in tryptophol, enabling detailed conformational and ligand-binding studies of proteins and receptors . Substituting non-fluorinated tryptophol in a synthetic route targeting a fluorinated spirocyclohexane analgesic, for instance, would yield a structurally distinct, pharmacologically divergent product with unknown efficacy and safety profiles.

Quantitative Differentiation of 2-(5-Fluoro-1H-indol-3-yl)ethanol: Evidence-Based Advantages Over Structural Analogs


Enhanced Metabolic Stability and CYP450 Blockade via 5-Fluoro Substitution

The 5-fluoro substituent on the indole ring is a well-established strategy to block oxidative metabolism at the 5-position, a primary site for cytochrome P450 (CYP) enzyme attack . While direct comparative metabolic stability data for 2-(5-fluoro-1H-indol-3-yl)ethanol versus tryptophol are not available in the public domain, the class-level principle is robustly documented for 5-fluoroindole-containing compounds . The fluorine atom's strong electron-withdrawing effect reduces electron density at the 5-position, hindering CYP-mediated hydroxylation . This metabolic blockade is a key driver for incorporating 5-fluoroindole in drug discovery programs aiming for improved pharmacokinetic profiles [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

19F NMR Spectroscopic Handle for Protein-Ligand Interaction Studies

2-(5-Fluoro-1H-indol-3-yl)ethanol contains a single fluorine atom, providing a unique 19F NMR spectroscopic probe that is completely absent in non-fluorinated tryptophol . 19F NMR is exquisitely sensitive to changes in the local chemical environment, allowing researchers to monitor ligand binding, protein conformational changes, and molecular interactions with minimal background signal [1]. The 5-fluoroindole moiety has been successfully employed in 19F NMR studies of protein structure and dynamics, including investigations of the hepatitis C virus NS5A-NS5B interaction and the LecA lectin from Pseudomonas aeruginosa [2].

Structural Biology NMR Spectroscopy Fragment-Based Drug Discovery

Potent Antibacterial Activity of 5-Fluoroindole Scaffold Against M. tuberculosis

The 5-fluoroindole core, a structural component of 2-(5-fluoro-1H-indol-3-yl)ethanol, exhibits direct antibacterial activity. 5-Fluoroindole inhibits the growth of pan-susceptible Mycobacterium tuberculosis H37Rv strains . Furthermore, it shows significant bactericidal activity against Pseudomonas syringae pv. actinidiae (Psa) with an EC50 of 15.34 μg/mL . While the specific antibacterial activity of 2-(5-fluoro-1H-indol-3-yl)ethanol itself is not reported, its use as a building block allows for the construction of novel antibacterial agents based on this active pharmacophore .

Antibacterial Antitubercular Infectious Disease

Superior Conversion Rate by Tryptophan Synthase in Plant Systems

In studies of plant tryptophan synthase, 5-fluoroindole was identified as one of the most rapidly utilized substrates among 23 indole analogs tested [1]. Carrot and tobacco cell extracts converted 5-fluoroindole to the corresponding 5-fluorotryptophan analog more efficiently than many other substituted indoles, including 5-aminoindole and various methoxyindoles [1]. The rapid conversion rate underscores the favorable enzyme-substrate interaction of 5-fluorinated indoles, which is a critical parameter for designing antimetabolite strategies or for biosynthetic labeling applications .

Plant Biochemistry Enzymology Metabolic Engineering

Critical Intermediate for Clinically-Validated NOP/μ-Opioid Agonists

2-(5-Fluoro-1H-indol-3-yl)ethanol is specifically disclosed as an essential building block in the synthesis of substituted spirocyclohexane compounds, such as (1r,4r)-6′-fluoro-N,N-dimethyl-4-phenyl-4′,9′-dihydro-3′H-spiro[cyclohexane-1,1′-pyrano-[3,4b]-indol]-4-amine [1]. These compounds are mixed NOP-/μ-opioid-receptor agonists with demonstrated interest for treating acute, visceral, neuropathic, and chronic pain [1]. The use of the non-fluorinated analog (tryptophol) in this synthetic route would produce a different, non-fluorinated spirocyclohexane product, which is not the subject of the clinical investigations and may exhibit significantly altered pharmacological properties [2].

Pain Therapeutics Opioid Receptor Analgesic Development

High-Value Application Scenarios for Procuring 2-(5-Fluoro-1H-indol-3-yl)ethanol (CAS 101349-12-6)


Fragment-Based Drug Discovery and 19F NMR Screening

The compound's 19F NMR handle makes it an ideal fragment for screening against protein targets. Its 5-fluoroindole core is a privileged scaffold in medicinal chemistry, and the primary alcohol provides a versatile attachment point for fragment elaboration . Procurement is justified for any structural biology or fragment-based screening group requiring a fluorine-labeled, biologically relevant fragment for ligand-binding studies.

Synthesis of Next-Generation Analgesics Targeting NOP/μ-Opioid Receptors

This compound is a non-negotiable starting material for synthesizing specific spirocyclohexane-based NOP/μ-opioid receptor agonists, a class with potential for treating various pain conditions . Research groups or CROs engaged in collaborative or proprietary analgesic development programs must procure this exact building block to generate the target molecules described in key patents [1].

Development of Novel Antibacterial and Antitubercular Agents

Given the established antibacterial activity of the 5-fluoroindole core against M. tuberculosis and P. syringae , this compound serves as a strategic starting point for medicinal chemists designing new antibacterial agents. The ethanol side chain can be further functionalized to optimize potency, selectivity, and drug-like properties, building upon a validated pharmacophore.

Metabolic Stability Studies and CYP450 Interaction Profiling

The compound's 5-fluoro substitution blocks a major metabolic soft spot (CYP450-mediated hydroxylation) . It can be used as a model substrate or as a building block to create analogs with improved pharmacokinetic profiles. DMPK and ADME scientists may procure it to study the impact of fluorine substitution on metabolic stability and clearance in their specific chemical series [1].

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